2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE
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Overview
Description
2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is a complex organic compound characterized by the presence of multiple tert-butyl groups and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzoate ester: This involves the reaction of 3,5-di(tert-butyl)benzoic acid with an appropriate alcohol under acidic conditions to form the ester.
Coupling Reaction: The final step involves the coupling of the chlorinated phenyl ester with 3,5-di(tert-butyl)benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzylidene: Similar in structure but lacks the chlorine atom.
2,4-Di-tert-butylphenol: Contains tert-butyl groups but differs in the position and absence of the ester linkage.
Uniqueness
2-CHLORO-4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to the combination of its chlorinated phenyl ring and multiple tert-butyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-chloro-4-(3,5-ditert-butylbenzoyl)oxyphenyl] 3,5-ditert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45ClO4/c1-33(2,3)24-15-22(16-25(19-24)34(4,5)6)31(38)40-28-13-14-30(29(37)21-28)41-32(39)23-17-26(35(7,8)9)20-27(18-23)36(10,11)12/h13-21H,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBJFNHFWHMTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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